2-alpha-Hydroxy-1,8-cineole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-alpha-Hydroxy-1,8-cineole can be synthesized through the biotransformation of 1,8-cineole using microbial cells or enzymes. For instance, Pseudomonas flava cultivated in a mineral salts medium containing 1,8-cineole produces 2-alpha and 2-beta-1,8-cineole as transformation products . Another method involves solid-state fermentation of eucalyptus waste using edible mushrooms such as Pleurotus ostreatus and Favolus tenuiculus .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes that convert low-cost agro-industrial by-products into valuable oxygenated derivatives. This approach not only adds value to industrial waste but also provides a sustainable method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
2-alpha-Hydroxy-1,8-cineole undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .
Scientific Research Applications
2-alpha-Hydroxy-1,8-cineole has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Biology: It serves as a model compound for studying metabolic pathways and enzyme activities.
Medicine: Due to its anti-inflammatory and antimicrobial properties, it is investigated for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma
Mechanism of Action
The mechanism of action of 2-alpha-Hydroxy-1,8-cineole involves its interaction with various molecular targets and pathways. It is metabolized by the cytochrome P450 system in the liver, leading to the formation of hydroxylated metabolites. These metabolites can modulate inflammatory pathways and exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi .
Comparison with Similar Compounds
2-alpha-Hydroxy-1,8-cineole is unique compared to other similar compounds due to its specific hydroxylation at the alpha position. Similar compounds include:
2-beta-Hydroxy-1,8-cineole: Differing in the position of the hydroxyl group.
3-hydroxy-1,8-cineole: Hydroxylated at the third carbon.
7-hydroxy-1,8-cineole: Hydroxylated at the seventh carbon.
9-hydroxy-1,8-cineole: Hydroxylated at the ninth carbon.
These compounds share similar chemical properties but differ in their biological activities and applications.
Properties
Molecular Formula |
C9H16O2 |
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Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3 |
InChI Key |
APVNWJMMPRPJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(O1)C(C2)O)C |
Origin of Product |
United States |
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